![molecular formula C12H16O B14276671 11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene CAS No. 128902-03-4](/img/structure/B14276671.png)
11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Methoxybicyclo[531]undeca-1(11),7,9-triene is a complex organic compound characterized by its unique bicyclic structure This compound is part of the bicyclo[53
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene typically involves the construction of the bicyclic core through a series of diastereoselective reactions. One approach starts with an eight-membered ring, utilizing the conformational bias of the cyclooctane-ring system to achieve high diastereoselectivity . The reaction conditions often involve the use of specific catalysts and reagents to facilitate the formation of the desired bicyclic structure.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, scaling up the synthesis process, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to the formation of new compounds.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the bicyclic structure.
科学的研究の応用
11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity and properties of bicyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: Its chemical properties may be exploited in the development of new materials or chemical processes.
作用機序
The mechanism by which 11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene exerts its effects involves interactions with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors or enzymes, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene: This compound shares a similar bicyclic core but lacks the methoxy group, leading to different chemical properties and reactivity.
11-(Methoxymethyl)bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: Another related compound with a different bicyclic structure and methoxy substitution.
Uniqueness
11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene is unique due to its specific methoxy substitution and bicyclic structure, which confer distinct chemical properties and potential applications. Its reactivity and interactions with biological targets set it apart from other similar compounds.
特性
CAS番号 |
128902-03-4 |
|---|---|
分子式 |
C12H16O |
分子量 |
176.25 g/mol |
IUPAC名 |
11-methoxybicyclo[5.3.1]undeca-1(11),7,9-triene |
InChI |
InChI=1S/C12H16O/c1-13-12-10-6-3-2-4-7-11(12)9-5-8-10/h5,8-9H,2-4,6-7H2,1H3 |
InChIキー |
PJTMLBMSONXNNZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C2CCCCCC1=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Methyl-2,8-diphenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazin-7-one](/img/structure/B14276601.png)
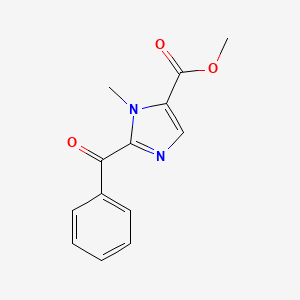
![4-[Bis(carboxymethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14276616.png)
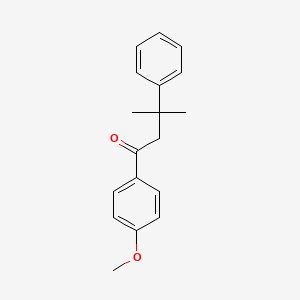
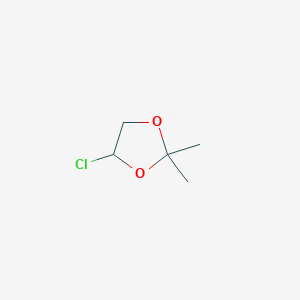
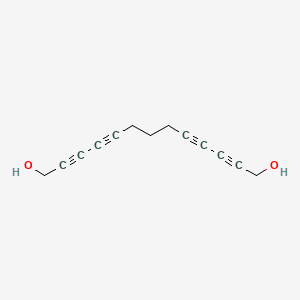
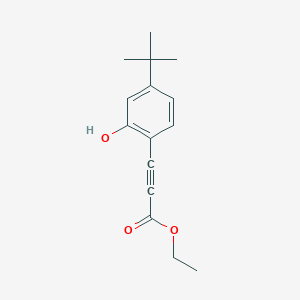
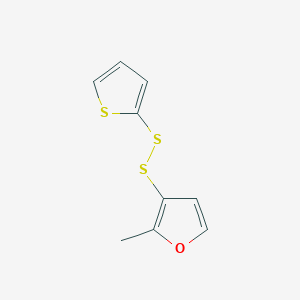
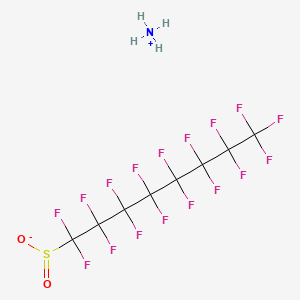
![3-Oxo-3-[(trimethylsilyl)oxy]propyl prop-2-enoate](/img/structure/B14276651.png)
![1-[1-(4-Methoxyphenyl)-2-nitroethyl]piperidine](/img/structure/B14276655.png)

![N-[(Pyridine-3-carbonyl)oxy]pyridine-2-carboximidoyl chloride](/img/structure/B14276666.png)
